molecular formula C18H16N2O3S2 B15036431 methyl 4-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

methyl 4-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B15036431
M. Wt: 372.5 g/mol
InChI Key: SBSYDSUAXFYGMG-OQLLNIDSSA-N
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Description

Methyl 4-(2,5-dimethyl-3-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dimethyl-3-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.

    Thiazolidine Ring Formation: The next step involves the formation of the thiazolidine ring by reacting the intermediate with a thioamide and an aldehyde under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethyl-3-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 4-(2,5-dimethyl-3-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dimethyl-3-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Lacks the thiazolidine ring, making it less complex.

    Methyl 4-(2,5-dimethyl-3-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate: Contains a different heterocyclic ring, leading to different properties.

Uniqueness

Methyl 4-(2,5-dimethyl-3-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate is unique due to the presence of both the thiazolidine and pyrrole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 4-[2,5-dimethyl-3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C18H16N2O3S2/c1-10-8-13(9-15-16(21)19-18(24)25-15)11(2)20(10)14-6-4-12(5-7-14)17(22)23-3/h4-9H,1-3H3,(H,19,21,24)/b15-9+

InChI Key

SBSYDSUAXFYGMG-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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